5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide
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Overview
Description
5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound that belongs to the class of thiadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization with hydrazine derivatives. One common method involves the reaction of 2-(methylthio)carbonthioyl hydrazones with hydrazonoyl chloride derivatives in the presence of triethylamine in absolute ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur and nitrogen atoms of the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Alkylated and acylated thiadiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent in preliminary studies.
Industry: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Uniqueness
5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide stands out due to its unique combination of a methylthio group and a carboxamide moiety, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C4H5N3OS2 |
---|---|
Molecular Weight |
175.2 g/mol |
IUPAC Name |
5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide |
InChI |
InChI=1S/C4H5N3OS2/c1-9-4-7-6-3(10-4)2(5)8/h1H3,(H2,5,8) |
InChI Key |
SIVFDILMKFYZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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